4-[Methyl(methylsulfonyl)amino]benzoic acid
Overview
Description
4-[Methyl(methylsulfonyl)amino]benzoic acid is an organic compound belonging to the class of sulfanilides. These compounds are characterized by the presence of a sulfanilide moiety, which consists of a sulfonamide group attached to a benzene ring. The chemical formula for this compound is C8H9NO4S, and it has a molecular weight of 215.226 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(methylsulfonyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with methyl(methylsulfonyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of methanesulfonic acid as a catalyst, which facilitates the reaction between the amine and the carboxylic acid groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[Methyl(methylsulfonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce sulfide derivatives.
Scientific Research Applications
4-[Methyl(methylsulfonyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[Methyl(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. One known target is beta-lactamase, an enzyme produced by certain bacteria that confers resistance to beta-lactam antibiotics. The compound acts as a beta-lactamase inhibitor, thereby enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(methylsulfonyl)benzoic acid: Similar in structure but with an amino group instead of a methyl(methylsulfonyl)amino group.
4-(Methylamino)benzoic acid: Contains a methylamino group instead of a methyl(methylsulfonyl)amino group.
Uniqueness
4-[Methyl(methylsulfonyl)amino]benzoic acid is unique due to its specific sulfonamide structure, which imparts distinct chemical and biological properties. Its ability to inhibit beta-lactamase makes it particularly valuable in the development of antibiotic therapies.
Properties
IUPAC Name |
4-[methyl(methylsulfonyl)amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-10(15(2,13)14)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHSGKOERMMKJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365214 | |
Record name | 4-[methyl(methylsulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200393-68-6 | |
Record name | 4-[methyl(methylsulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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